2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione
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Overview
Description
2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione typically involves the reaction of 2-aminobenzenethiol with a suitable alkylating agent. One common method is the reaction of 2-aminobenzenethiol with 2-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated benzothiazole derivatives.
Scientific Research Applications
2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: A benzothiazole derivative with a methyl group at the 2-position.
2-Phenylbenzothiazole: A benzothiazole derivative with a phenyl group at the 2-position.
2-(Ethylthio)benzothiazole: A benzothiazole derivative with an ethylthio group at the 2-position.
Uniqueness
2-(Pentan-2-yl)-1,2-benzothiazole-3(2H)-thione is unique due to the presence of the pentan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity, affecting its interaction with biological membranes and molecular targets.
Properties
CAS No. |
88217-80-5 |
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Molecular Formula |
C12H15NS2 |
Molecular Weight |
237.4 g/mol |
IUPAC Name |
2-pentan-2-yl-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C12H15NS2/c1-3-6-9(2)13-12(14)10-7-4-5-8-11(10)15-13/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
JRMBAUUDSSQCQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1C(=S)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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